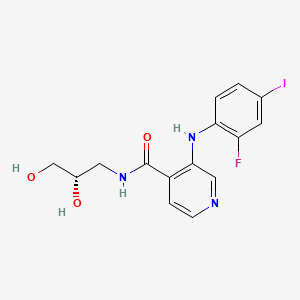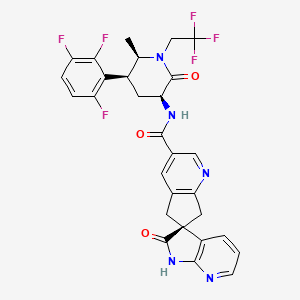
Atogepant
説明
Atogepant, sold under the brand names Qulipta and Aquipta, is a medication used to prevent migraines . It is a gepant, an orally active calcitonin gene-related peptide receptor antagonist . The most common side effects include nausea, constipation, tiredness, somnolence (sleepiness), decreased appetite, and decreased weight .
Synthesis Analysis
Atogepant was synthesized from the late-stage amide coupling of two highly complex fragments: Carboxylic Acid Fragment and Spirocyclic Motif Fragment . The specific synthesis steps are not detailed in the available sources.Chemical Reactions Analysis
Atogepant is neither an inhibitor of CYP3A4, uridine diphosphate glucuronosyltransferase 1A1, and other CYPs nor an inducer of CYP1A2, CYP2B6, and P-glycoprotein; hence, the risk of drug-drug interactions (DDIs) is low . Pharmacokinetic parameters were used to evaluate interactions between atogepant and acetaminophen, and between atogepant and naproxen administered to healthy adults .科学的研究の応用
Preventive Treatment of Migraine
Atogepant as a Migraine Preventive Treatment : Atogepant, a calcitonin gene-related peptide (CGRP) receptor antagonist, is effective in reducing the number of migraine days per month. In a study by Ailani et al. (2021), atogepant demonstrated significant reduction in migraine frequency over a 12-week period compared to placebo.
Effectiveness Over Time : Schwedt et al. (2021) found that atogepant showed benefits as early as the first day after treatment initiation, with sustained efficacy over each 4-week interval during a 12-week treatment period. This indicates a rapid onset of action and continued effectiveness for migraine prevention (Schwedt et al., 2021).
Long-term Safety and Tolerability : A study by Ashina et al. (2021) assessing atogepant over a 1-year period found it to be safe and well-tolerated, with no significant safety concerns identified (Ashina et al., 2021).
Pharmacokinetics and Interaction Studies
Pharmacokinetics in Various Populations : Atogepant's pharmacokinetics were studied in adults with varying degrees of hepatic impairment. Boinpally et al. (2021) reported that atogepant was safe and exhibited no clinically relevant changes in pharmacokinetics among participants with different levels of hepatic impairment (Boinpally et al., 2021).
Interaction with Oral Contraceptives : A study by Ankrom et al. (2020) showed that atogepant had no clinically relevant effects on the pharmacokinetics of an ethinyl estradiol/levonorgestrel oral contraceptive, indicating its safe use alongside common contraceptives (Ankrom et al., 2020).
Cardiac Safety Profile : Research by Boinpally et al. (2021) on the cardiac repolarization effect of atogepant showed that even a supratherapeutic dose did not impact cardiac repolarization in healthy adults, suggesting a good cardiac safety profile (Boinpally et al., 2021).
Drug-Drug Interaction Study : Boinpally et al. (2021) evaluated potential pharmacokinetic drug–drug interactions of atogepant with acetaminophen or naproxen. The study concluded that co-administration was safe and well tolerated, with no significant interactions observed (Boinpally et al., 2021).
Mechanisms and Pharmacological Properties
Mechanism of Action in Migraine : Strassman et al. (2022) investigated the mechanism of action of atogepant, finding that it attenuates the activation of mechanosensitive meningeal nociceptors following cortical spreading depression. This suggests a specific action mechanism in the prevention of migraines (Strassman et al., 2022).
Effect on Intracranial Arteries : Rubio-Beltrán et al. (2020) studied the effects of atogepant on human isolated middle meningeal, cerebral, and coronary arteries. They found that atogepant differentially inhibits CGRP-induced vasodilation in these arteries and is devoid of vasoconstrictive properties, underlining its suitability for migraine treatment without cardiovascular risks (Rubio-Beltrán et al., 2020).
作用機序
Safety and Hazards
Atogepant should be handled with care to avoid inhalation and contact with eyes and skin . The most common adverse events were constipation (6.9 to 7.7% across atogepant doses) and nausea (4.4 to 6.1% across atogepant doses) . Serious adverse events included one case each of asthma and optic neuritis in the 10-mg atogepant group .
特性
IUPAC Name |
(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVUCLWGARAQIO-OLIXTKCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23F6N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337079 | |
| Record name | Atogepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water | |
| Record name | Atogepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Atogepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to induce and perpetuate migraine headache pain. | |
| Record name | Atogepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Atogepant | |
CAS RN |
1374248-81-3 | |
| Record name | Atogepant [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374248813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atogepant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atogepant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATOGEPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CRV8RR151 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)
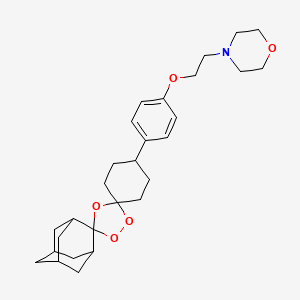
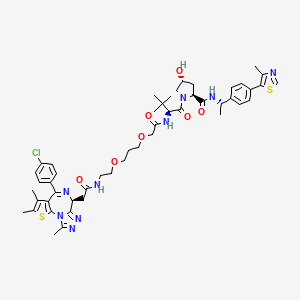
![2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide](/img/structure/B605597.png)
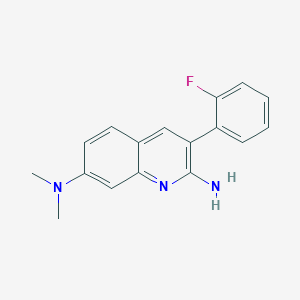

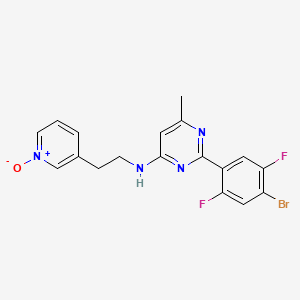

![3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B605612.png)
![(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid](/img/structure/B605614.png)
